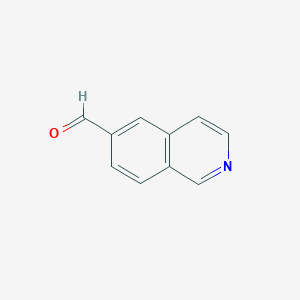

Isoquinoline-6-carbaldehyde

Description

Structure

3D Structure

Propriétés

IUPAC Name |

isoquinoline-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO/c12-7-8-1-2-10-6-11-4-3-9(10)5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXPXHJKHWVCCRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50571038 | |

| Record name | Isoquinoline-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173089-81-1 | |

| Record name | Isoquinoline-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoquinoline-6-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Isoquinoline-6-carbaldehyde from 6-Bromoisoquinoline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of synthetic methodologies for the preparation of isoquinoline-6-carbaldehyde, a valuable intermediate in medicinal chemistry, starting from the readily available 6-bromoisoquinoline. This document details established experimental protocols, presents quantitative data for comparison, and illustrates the key reaction pathways and workflows.

Introduction

The isoquinoline scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic compounds with a wide range of biological activities. Functionalization at the C-6 position, particularly the introduction of a carbaldehyde group, provides a versatile handle for further molecular elaboration in drug discovery programs. The aldehyde functionality can be readily converted into a variety of other chemical groups, including amines, carboxylic acids, and more complex heterocyclic systems, making this compound a key building block for the synthesis of novel therapeutic agents.

This technical guide focuses on the conversion of 6-bromoisoquinoline to this compound, exploring several common and effective synthetic strategies.

Synthetic Strategies and Experimental Protocols

Several viable synthetic routes have been established for the formylation of 6-bromoisoquinoline. The most prominent and direct methods include organometallic formylation via lithium-halogen exchange and palladium-catalyzed cross-coupling reactions. An alternative, multi-step approach involves the initial conversion to an alcohol intermediate followed by oxidation.

Method 1: Organometallic Formylation via Lithium-Halogen Exchange

This is a highly efficient and widely used method for the formylation of aryl halides. The reaction proceeds via a lithium-halogen exchange to generate a highly reactive organolithium intermediate, which is then quenched with an electrophilic formylating agent, typically N,N-dimethylformamide (DMF).

Experimental Protocol:

-

Reaction Setup: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 6-bromoisoquinoline (1.0 equivalent).

-

Dissolution: Anhydrous tetrahydrofuran (THF) is added to dissolve the starting material, and the solution is cooled to -78 °C in a dry ice/acetone bath.

-

Lithium-Halogen Exchange: n-Butyllithium (n-BuLi, 1.1 equivalents) in hexanes is added dropwise to the stirred solution, maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1 hour to ensure complete formation of the 6-lithioisoquinoline intermediate.

-

Formylation: Anhydrous N,N-dimethylformamide (DMF, 3.0 equivalents) is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to warm slowly to room temperature and stirred overnight.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is extracted with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

Quantitative Data Summary: Method 1

| Parameter | Value | Reference |

| Starting Material | 6-Bromoisoquinoline | Commercially Available |

| Key Reagents | n-Butyllithium, N,N-Dimethylformamide | Common Reagents |

| Solvent | Tetrahydrofuran (THF) | Anhydrous |

| Temperature | -78 °C to Room Temperature | Standard Conditions |

| Reaction Time | ~12 hours | Overnight |

| Yield | ~65% | [1] |

Logical Workflow for Organometallic Formylation

Caption: Workflow for the synthesis of this compound via lithium-halogen exchange.

Method 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. In this context, 6-bromoisoquinoline can be coupled with a boronic acid or ester derivative that carries a protected or latent aldehyde functionality. A direct approach involves using a formyl-substituted phenylboronic acid.

Experimental Protocol:

-

Reaction Setup: To a dry round-bottom flask or reaction vial, add 6-bromoisoquinoline (1.0 equivalent), (4-formylphenyl)boronic acid (1.2 equivalents), and a base such as potassium carbonate (K₂CO₃, 2.0 equivalents).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.

-

Solvent Addition: Under the inert atmosphere, add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio), via syringe.

-

Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents), to the reaction mixture.

-

Reaction Execution: Place the sealed flask in a preheated oil bath or heating block (typically at 80-100 °C) and stir vigorously for 2-24 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then brine.

-

Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

Quantitative Data Summary: Method 2 (Analogous Reaction)

The following data is for a similar Suzuki-Miyaura coupling of 6-bromoisoquinoline-1-carbonitrile with (4-formylphenyl)boronic acid, which serves as a strong indicator for the feasibility and expected yield for the parent 6-bromoisoquinoline.[2]

| Parameter | Value | Reference |

| Starting Material | 6-Bromoisoquinoline-1-carbonitrile | N/A |

| Coupling Partner | (4-Formylphenyl)boronic acid | Commercially Available |

| Catalyst | Pd(PPh₃)₄ | Common Catalyst |

| Base | K₂CO₃ | Common Base |

| Solvent | 1,4-Dioxane/Water | Standard Solvent System |

| Temperature | 80-100 °C | Standard Conditions |

| Yield | 71% | [2] |

Signaling Pathway for Suzuki-Miyaura Coupling

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Method 3: Multi-step Synthesis via Oxidation of (Isoquinolin-6-yl)methanol

This synthetic route involves an initial transformation of 6-bromoisoquinoline to (isoquinolin-6-yl)methanol, which is then oxidized to the desired aldehyde. While this is a two-step process from the alcohol, the initial formation of the alcohol from 6-bromoisoquinoline would typically involve a Grignard or lithiation reaction followed by quenching with formaldehyde, or a reduction of a corresponding ester. The oxidation of the alcohol is a standard and high-yielding transformation.

Experimental Protocol (Oxidation Step):

-

Reaction Setup: A round-bottom flask is charged with (isoquinolin-6-yl)methanol (1.0 equivalent) and dissolved in a suitable solvent such as dichloromethane (DCM) or a mixture of tert-butanol and water.

-

Oxidant Addition: A mild oxidizing agent, such as manganese dioxide (MnO₂) or a Pinnick oxidation system (sodium chlorite and a chlorine scavenger), is added to the solution.[3]

-

Reaction Execution: The reaction mixture is stirred at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.

-

Work-up: If using MnO₂, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. For a Pinnick oxidation, a standard aqueous work-up is performed.

-

Purification: The crude product is purified by column chromatography or recrystallization to yield this compound.

Quantitative Data Summary: Method 3 (Oxidation Step)

| Parameter | Value | Reference |

| Starting Material | (Isoquinolin-6-yl)methanol | Synthesized Intermediate |

| Oxidizing Agent | Manganese Dioxide (MnO₂) or Sodium Chlorite | Common Oxidants |

| Solvent | Dichloromethane (DCM) or t-BuOH/H₂O | Standard Solvents |

| Temperature | Room Temperature to mild heating | Mild Conditions |

| Yield | High (typically >80%) | [3] |

Conclusion

The synthesis of this compound from 6-bromoisoquinoline can be achieved through several effective methods. The choice of synthetic route will depend on factors such as the availability of specific reagents and equipment, desired scale, and tolerance of functional groups in more complex substrates.

-

Organometallic formylation via lithium-halogen exchange offers a direct and efficient one-step conversion with good yields.

-

Palladium-catalyzed Suzuki-Miyaura coupling provides a versatile alternative, particularly for creating analogues with different substitution patterns on an appended phenyl ring.

-

The multi-step synthesis involving the oxidation of (isoquinolin-6-yl)methanol is a reliable, albeit longer, route that relies on a high-yielding final oxidation step.

For drug development professionals and researchers, these methodologies provide a robust toolkit for accessing this compound and its derivatives, enabling the exploration of this important chemical space for novel therapeutic applications.

References

An In-depth Technical Guide to Isoquinoline-6-carbaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoquinoline-6-carbaldehyde is a pivotal heterocyclic building block in the landscape of organic synthesis and medicinal chemistry. As a derivative of isoquinoline, a structural motif present in numerous alkaloids and pharmacologically active compounds, it serves as a versatile precursor for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its significance in drug discovery, particularly focusing on the broader context of isoquinoline derivatives' biological activities.

Core Physical and Chemical Properties

This compound is a solid at room temperature, typically appearing as an off-white to pale yellow crystalline powder.[1] It possesses a characteristic aromatic odor. Due to the presence of the aldehyde group and the nitrogen atom in the isoquinoline ring, the molecule exhibits a neutral to slightly acidic nature. For optimal stability, it should be stored in a cool, dry place, away from light, moisture, and sources of ignition.[2] The compound has a shelf life of up to two years under recommended storage conditions. It is important to handle this compound with care as it is potentially toxic if ingested or inhaled.[2]

A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₇NO | [1] |

| Molecular Weight | 157.17 g/mol | [1] |

| CAS Number | 173089-81-1 | [3] |

| Appearance | Off-white to pale yellow crystalline solid | [1] |

| Melting Point | 73–75 °C | [1] |

| Boiling Point | Data not available | |

| Density | ~1.202 g/cm³ | |

| Solubility | Soluble in organic solvents such as ethanol and chloroform; Slightly soluble in water. | [2] |

| Purity | ≥ 95% (NMR) | [3] |

Chemical Reactivity and Synthesis

The chemical reactivity of this compound is primarily dictated by the aldehyde functional group and the isoquinoline core. The aldehyde group is susceptible to nucleophilic attack and can readily undergo reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and condensation with amines to form imines. The isoquinoline ring system, being electron-deficient, can participate in various substitution reactions.

Synthesis Protocol: From 6-Bromoisoquinoline

A common and effective method for the synthesis of this compound is the palladium-catalyzed carbonylation of 6-bromoisoquinoline, followed by reduction of the resulting ester and subsequent oxidation to the aldehyde. A detailed multi-step protocol adapted from a patented procedure is outlined below.[4]

Step 1: Synthesis of Methyl Isoquinoline-6-carboxylate

-

In a reaction vessel, dissolve 6-bromoisoquinoline (1 equivalent) and sodium acetate (1.3 equivalents) in a 1:1 mixture of dimethylformamide (DMF) and methanol (MeOH).

-

Add palladium(II) acetate (Pd(OAc)₂) and triphenylphosphine (PPh₃) as catalysts.

-

Pressurize the vessel with carbon monoxide (CO) to 3 bar.

-

Heat the reaction mixture to 95–105 °C and stir for 15 hours.

-

After completion, cool the mixture, filter through celite, and concentrate under reduced pressure.

-

The crude product is then purified by silica gel column chromatography.

Step 2: Reduction to (Isoquinolin-6-yl)methanol

-

Dissolve the methyl isoquinoline-6-carboxylate (1 equivalent) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -5 to 0 °C.

-

Slowly add a solution of lithium aluminium hydride (LiAlH₄) (1.2 equivalents) in anhydrous THF while maintaining the temperature.

-

After the reaction is complete (monitored by TLC), quench the reaction by sequential addition of water and a sodium hydroxide solution.

-

Filter the mixture and concentrate the filtrate. The crude product is purified by silica gel column chromatography.

Step 3: Oxidation to this compound

-

Dissolve (isoquinolin-6-yl)methanol (1 equivalent) and manganese dioxide (MnO₂) (1.5 equivalents) in THF.

-

Stir the mixture at 50–55 °C for 6–8 hours.

-

Upon completion, cool the mixture and filter through celite to remove the solid.

-

Concentrate the filtrate and purify the resulting crude product by silica gel column chromatography to yield this compound.[4]

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H and 13C NMR spectra provide characteristic signals for the aldehyde proton and the carbons of the isoquinoline ring system.

1H NMR (400 MHz, CDCl₃):

-

δ 10.37 (s, 1H): Aldehyde proton (-CHO)

-

δ 9.31 (s, 1H): Proton at C1

-

δ 8.96 (d, J = 6.0 Hz, 1H): Aromatic proton

-

δ 8.69 (d, J = 6.0 Hz, 1H): Aromatic proton

-

δ 8.20 (t, J = 8.2 Hz, 2H): Aromatic protons

-

δ 7.75 (dd, J = 8.0, 7.3 Hz, 1H): Aromatic proton[1]

13C NMR (101 MHz, CDCl₃):

-

δ 192.7: Carbonyl carbon (C=O)

-

δ 153.0, 146.4, 140.0, 134.9, 133.4, 130.7, 128.8, 126.7, 117.9: Aromatic carbons[1]

Mass Spectrometry (MS)

Low-resolution mass spectrometry (LRMS) with electrospray ionization (ESI) shows a protonated molecular ion peak.

-

LRMS (ESI): m/z calculated for C₁₀H₇NO [M+H]⁺, 158.1; found, 158.0.[1]

Infrared (IR) Spectroscopy

-

~1700 cm⁻¹: A strong C=O stretching vibration from the aldehyde group.

-

~2850-2750 cm⁻¹: C-H stretching of the aldehyde proton.

-

~3100-3000 cm⁻¹: Aromatic C-H stretching vibrations.

-

~1600-1450 cm⁻¹: C=C and C=N stretching vibrations of the isoquinoline ring.

Role in Drug Discovery and Biological Activity

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of many biologically active compounds.[5] Derivatives of isoquinoline exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[5][6]

While specific studies on the biological activity of this compound are limited, its role as a key intermediate allows for the synthesis of a diverse library of compounds for drug screening. Isoquinoline derivatives have been shown to exert their effects through various mechanisms, including the modulation of critical signaling pathways.

One such pathway is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway , which plays a crucial role in inflammation and cancer.[7] Some isoquinoline derivatives have demonstrated the ability to inhibit this pathway, thereby reducing the expression of pro-inflammatory mediators.[7]

The anticancer effects of isoquinoline alkaloids are also well-documented, with mechanisms including the induction of apoptosis (programmed cell death) and cell cycle arrest.[5] By serving as a starting material, this compound is instrumental in the synthesis of novel compounds that can be evaluated for their potential to modulate these and other cellular pathways implicated in disease.

Conclusion

This compound is a compound of significant interest to the scientific community, particularly those involved in synthetic organic chemistry and drug development. Its well-defined physical and chemical properties, coupled with established synthetic routes, make it a valuable and accessible building block. The versatile reactivity of its aldehyde group and isoquinoline core allows for the creation of diverse molecular architectures. Further investigation into the direct biological activities of this compound and its immediate derivatives could unveil novel therapeutic leads, building upon the rich pharmacological history of the isoquinoline scaffold. This guide serves as a foundational resource to facilitate and inspire such future research endeavors.

References

- 1. rsc.org [rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. This compound | CAS:173089-81-1 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 4. CN104370813A - Preparation method of isoquinoline-6-formaldehyde - Google Patents [patents.google.com]

- 5. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Isoquinoline-6-carbaldehyde CAS number and molecular structure

An In-depth Technical Guide to Isoquinoline-6-carbaldehyde

This technical guide provides a comprehensive overview of this compound, a key intermediate in pharmaceutical research and organic synthesis. The document is intended for researchers, scientists, and drug development professionals, detailing the compound's chemical properties, synthesis, and potential applications based on the broader activity of the isoquinoline scaffold.

Core Compound Identification and Properties

This compound is an aromatic aldehyde featuring a unique isoquinoline structure, making it a valuable building block in medicinal chemistry and for the synthesis of bioactive molecules.[1]

Molecular Structure:

The structure consists of an isoquinoline ring with a formyl (aldehyde) group attached at the 6-position.

Chemical Identifiers and Physicochemical Properties:

A summary of the key identifiers and properties for this compound is presented below.

| Property | Value | Reference(s) |

| CAS Number | 173089-81-1 | [1][2][3][4] |

| Molecular Formula | C₁₀H₇NO | [1][2] |

| Molecular Weight | 157.17 g/mol | [1][2] |

| Appearance | Off-white powder to pale yellow crystalline solid | [1] |

| Purity | ≥95% (NMR) to 98% | [1] |

| Melting Point | 40-44°C | |

| Density | 1.202 g/cm³ | |

| Solubility | Soluble in organic solvents such as ethanol and chloroform. | |

| Storage Conditions | Store at 0-8°C in a cool, dry place away from light and moisture. | [1] |

| Synonyms | Isoquinoline-6-carboxaldehyde, 6-Formylisoquinoline | [2] |

Synthesis and Reactivity

The isoquinoline scaffold is a privileged structure in medicinal chemistry, and various methods exist for its synthesis, including the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions.[5][6][7] The aldehyde group on this compound makes it a versatile precursor for creating a diverse library of derivative compounds.

General Synthetic Workflow

Caption: A general two-step workflow for the synthesis of substituted isoquinoline carbaldehydes.

Experimental Protocol: Synthesis of Derivatives (Illustrative Example)

The carbaldehyde functional group is a key site for derivatization. A common reaction is the condensation with primary amines to form Schiff bases or with thiosemicarbazides to form thiosemicarbazones. These derivatives are often synthesized to explore structure-activity relationships (SAR) in drug discovery.[9] The following is a representative protocol for the synthesis of a Schiff base derivative, adapted from procedures for analogous compounds.[9]

Objective: To synthesize a Schiff base from an isoquinoline carbaldehyde.

Materials:

-

6-Substituted Isoquinoline-carbaldehyde (1 mmol)

-

Desired primary amine (1 mmol)

-

Ethanol (as solvent)

-

Glacial acetic acid (catalytic amount)

Procedure:

-

Dissolve the 6-substituted isoquinoline-carbaldehyde (1 mmol) in ethanol in a round-bottom flask.

-

Add the primary amine (1 mmol) to the solution.

-

Add a catalytic amount of glacial acetic acid to the reaction mixture.

-

Stir the mixture at room temperature or under reflux. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to allow the product to precipitate.

-

Collect the solid product by filtration.

-

Wash the collected solid with a suitable cold solvent (e.g., cold ethanol) to remove unreacted starting materials.

-

Dry the final product.

-

If necessary, purify the Schiff base derivative by recrystallization from an appropriate solvent.[9]

Biological and Pharmaceutical Relevance

Compounds based on the isoquinoline scaffold exhibit a broad spectrum of biological activities, making them a significant area of focus in drug discovery.[6][10] Activities include anticancer, antimicrobial, anti-inflammatory, antiviral, and enzyme inhibitory actions.[6][11][12][13]

While specific biological data for this compound is limited in the available literature, its derivatives, particularly thiosemicarbazones and Schiff bases, have shown significant therapeutic potential.[9]

Potential Therapeutic Applications of Isoquinoline Derivatives:

-

Anticancer Activity: Isoquinoline-based thiosemicarbazones have shown promise as anticancer agents.[9] Studies on related compounds, such as 6-fluoro-isoquinoline derivatives, demonstrated potent activity against various cancer cell lines with IC₅₀ values in the low-to-mid nanomolar range.[9] The proposed mechanism often involves the induction of oxidative stress and DNA damage, leading to apoptosis.[9]

-

Antimicrobial Activity: Thiosemicarbazones are known to possess antimicrobial properties, often by inhibiting essential bacterial enzymes involved in DNA synthesis and replication.[9] Schiff bases derived from related chloroquinoline-carbaldehydes have also shown moderate activity against bacteria and fungi.[9]

-

Anti-inflammatory Activity: A key strategy in developing anti-inflammatory drugs is the inhibition of nitric oxide (NO) production in macrophages. Isoquinoline derivatives are being investigated for their ability to modulate these inflammatory pathways.[9]

Signaling Pathway: Proposed Anticancer Mechanism

The anticancer activity of isoquinoline thiosemicarbazone derivatives is often linked to their ability to chelate metal ions like copper, disrupting cellular homeostasis. The diagram below illustrates a proposed mechanism of action where these compounds act as copper ionophores, leading to apoptosis.[9]

Caption: Proposed anticancer mechanism for isoquinoline thiosemicarbazone-copper complexes.

Conclusion

This compound is a valuable chemical intermediate with significant potential in drug discovery and organic synthesis. Its versatile aldehyde functionality allows for the creation of diverse molecular libraries. While detailed biological studies on the parent compound are not extensively documented, the proven anticancer, antimicrobial, and anti-inflammatory activities of its derivatives underscore the importance of the isoquinoline carbaldehyde scaffold as a promising starting point for the development of novel therapeutic agents. Further investigation into the direct biological profile of this compound and its derivatives is warranted.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | CAS:173089-81-1 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 3. indiamart.com [indiamart.com]

- 4. keyorganics.net [keyorganics.net]

- 5. Isoquinoline synthesis [quimicaorganica.org]

- 6. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isoquinoline synthesis [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Data of Isoquinoline-6-carbaldehyde and Its Isomers (¹H NMR, ¹³C NMR)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic data for isoquinoline-6-carbaldehyde and its various isomers. The isoquinoline scaffold is a significant heterocyclic motif present in numerous natural products and pharmacologically active compounds. The position of the carbaldehyde group on the isoquinoline ring system profoundly influences the electronic environment of the molecule, resulting in unique spectroscopic signatures for each isomer. A thorough understanding of this data is crucial for the unambiguous identification and characterization of these compounds in drug discovery and development.

This document presents available ¹H and ¹³C NMR data for several isomers in a comparative format, details generalized experimental protocols for their synthesis and spectroscopic analysis, and includes a visual representation of a common synthetic workflow.

Spectroscopic Data of this compound and Isomers

The following tables summarize the reported ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm) for various isoquinoline-carbaldehyde isomers. The data has been compiled from reputable scientific sources. All spectra were recorded in deuterated chloroform (CDCl₃) unless otherwise noted.

Table 1: ¹H NMR Spectroscopic Data of Isoquinoline-carbaldehyde Isomers

| Isomer | Aldehyde Proton (s, 1H) | Aromatic Protons (δ, ppm) | Reference |

| Isoquinoline-1-carbaldehyde | 10.39 | 9.30-9.33 (m, 1H), 8.74-8.76 (m, 1H), 7.88-7.93 (m, 2H), 7.73-7.79 (m, 2H) | [1] |

| Isoquinoline-4-carbaldehyde | 10.41 | 9.45 (s, 1H), 9.22 (d, J = 8.4 Hz, 1H), 8.96 (s, 1H), 8.10 (d, J = 8.4 Hz, 1H), 7.96-7.92 (m, 1H), 7.76 (t, J = 8.4 Hz, 1H) | [2] |

| This compound | 10.37 | 9.31 (s, 1H), 8.96 (d, J = 6.0 Hz, 1H), 8.69 (d, J = 6.0 Hz, 1H), 8.20 (t, J = 8.2 Hz, 2H), 7.75 (dd, J = 8.0, 7.3 Hz, 1H) | [3] |

Table 2: ¹³C NMR Spectroscopic Data of Isoquinoline-carbaldehyde Isomers

| Isomer | Carbonyl Carbon (C=O) | Aromatic and Other Carbons (δ, ppm) | Reference |

| This compound | 192.7 | 153.0, 146.4, 140.0, 134.9, 133.4, 130.7, 128.8, 126.7, 117.9 | [3] |

Experimental Protocols

The following sections outline generalized methodologies for the synthesis and NMR analysis of isoquinoline-carbaldehyde isomers, based on established chemical literature.

General Synthesis of Isoquinoline-carbaldehydes

A common method for the synthesis of isoquinoline-carbaldehydes involves the oxidation of the corresponding methylisoquinoline.

Materials:

-

Appropriate methylisoquinoline precursor

-

Selenium dioxide (SeO₂)

-

1,4-Dioxane

-

Diatomaceous earth (Celite®)

-

n-Hexane

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the starting methylisoquinoline in 1,4-dioxane under a nitrogen atmosphere.

-

Add selenium dioxide to the solution.

-

Heat the reaction mixture to reflux for a period of 1.5 to 3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter through a pad of diatomaceous earth to remove solid byproducts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Purify the resulting crude product by silica gel column chromatography, using a suitable eluent system such as a gradient of ethyl acetate in n-hexane, to yield the pure isoquinoline-carbaldehyde.[1]

Another synthetic approach is the formylation of a halo-isoquinoline, such as a bromo-isoquinoline.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

-

A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified isoquinoline-carbaldehyde isomer in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Transfer the solution to a clean and dry 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire the proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will likely be necessary compared to the ¹H NMR spectrum to obtain adequate signal intensity.[3]

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of isoquinoline-carbaldehyde isomers.

Caption: A generalized workflow for the synthesis and NMR-based structural elucidation of isoquinoline-carbaldehyde isomers.

References

An In-depth Technical Guide to the Mechanism of Action of Isoquinoline-Based Compounds in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms through which isoquinoline-based compounds exert their anticancer effects. The information presented herein is curated from recent scientific literature and is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, pharmacology, and drug development. This guide details the cytotoxic and antiproliferative properties of several key isoquinoline alkaloids, including berberine, sanguinarine, noscapine, evodiamine, tetrandrine, palmatine, and emetine. We will delve into their specific molecular targets, the signaling pathways they modulate, and provide quantitative data on their efficacy. Furthermore, detailed experimental protocols for key assays are provided to facilitate the replication and expansion of these findings.

Core Mechanisms of Action of Isoquinoline Alkaloids

Isoquinoline alkaloids represent a diverse class of natural products that have demonstrated significant potential as anticancer agents.[1][2] Their mechanisms of action are multifaceted and often compound-specific, but generally converge on several key cellular processes that are critical for cancer cell survival and proliferation. These include the induction of apoptosis (programmed cell death), cell cycle arrest, and autophagy, as well as the inhibition of tumor cell migration and invasion.[2][3][4] The underlying molecular interactions driving these effects involve direct binding to nucleic acids and proteins, inhibition of crucial enzymes, and epigenetic modulation.[1][2]

Berberine

Berberine is a well-studied isoquinoline alkaloid with a broad spectrum of anticancer activities. It has been shown to inhibit the proliferation of a wide range of cancer cells by inducing apoptosis and cell cycle arrest.[5][6]

Mechanism of Action

Berberine's anticancer effects are mediated through the modulation of several key signaling pathways. It is known to inhibit the PI3K/AKT/mTOR pathway, which is a central regulator of cell growth and survival.[5] By downregulating this pathway, berberine can induce apoptosis and inhibit cell proliferation.[5] Additionally, berberine can activate the AMPK pathway, which is involved in cellular energy homeostasis and can lead to the inhibition of cancer cell growth.[6] Berberine has also been shown to downregulate the expression of proteins involved in metastasis, such as matrix metalloproteinases (MMPs), and to suppress the epithelial-mesenchymal transition (EMT). Furthermore, it can induce cell cycle arrest, often at the G2/M phase, and promote apoptosis through the modulation of Bcl-2 family proteins and the activation of caspases.[1]

Quantitative Data: IC50 Values

The half-maximal inhibitory concentration (IC50) values for berberine vary depending on the cancer cell line. A summary of reported IC50 values is presented in Table 1.

| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

| Tca8113 | Oral Squamous Cell Carcinoma | 218.52 ± 18.71 | [1] |

| CNE2 | Nasopharyngeal Carcinoma | 249.18 ± 18.14 | [1] |

| MCF-7 | Breast Cancer | 272.15 ± 11.06 | [1] |

| HeLa | Cervical Carcinoma | 245.18 ± 17.33 | [1] |

| HT29 | Colon Cancer | 52.37 ± 3.45 | [1] |

| T47D | Breast Cancer | 25 | [7] |

| A549 | Lung Cancer | 139.4 | [8] |

| HepG2 | Liver Cancer | 3587.9 | [8] |

Signaling Pathway Diagram

Sanguinarine

Sanguinarine is a benzophenanthridine alkaloid that exhibits potent pro-apoptotic activity in various cancer cell lines.[9][10][11]

Mechanism of Action

The primary mechanism of sanguinarine-induced cell death is the induction of oxidative stress through the generation of reactive oxygen species (ROS).[9][12] This increase in ROS leads to mitochondrial membrane depolarization and the release of pro-apoptotic factors, ultimately activating the caspase cascade and inducing apoptosis.[9][12] Sanguinarine has also been shown to downregulate the expression of anti-apoptotic proteins like Bcl-2 and NF-κB, further promoting apoptosis.[10] Additionally, it can cause cell cycle arrest and inhibit tumor cell adhesion and invasion.[9]

Quantitative Data: IC50 Values

Sanguinarine demonstrates high cytotoxicity against a variety of cancer cell lines at low micromolar concentrations.

| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

| HeLa | Cervical Cancer | 2.43 | [10] |

| SiHa | Cervical Cancer | 3.07 | [10] |

| HL-60 | Leukemia | 0.6 | [13] |

| Bel7402 | Hepatocellular Carcinoma | 2.90 | [14] |

| HepG2 | Hepatocellular Carcinoma | 2.50 | [14] |

| HCCLM3 | Hepatocellular Carcinoma | 5.10 | [14] |

| SMMC7721 | Hepatocellular Carcinoma | 9.23 | [14] |

| H1299 | Non-small Cell Lung Cancer | 0.4 | [15] |

Signaling Pathway Diagram

Noscapine

Noscapine is a phthalideisoquinoline alkaloid traditionally used as a cough suppressant, which has been repurposed as a potential anticancer agent due to its ability to interfere with microtubule dynamics.[16][17][18][19]

Mechanism of Action

Unlike other microtubule-targeting agents that cause either polymerization or depolymerization, noscapine modulates microtubule dynamics by increasing the time microtubules spend in a paused state.[18] This disruption of microtubule dynamics leads to mitotic arrest and the activation of the apoptotic pathway.[16][18][19] Noscapine has been shown to be effective against a variety of cancer types with minimal toxicity to normal cells.[16][17]

Quantitative Data: IC50 Values

Noscapine generally exhibits anticancer activity in the micromolar range.

| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

| A549 | Lung Cancer | 73 | [20] |

| MCF-7 | Breast Cancer | 29 | [17] |

| MDA-MB-231 | Breast Cancer | 69 | [17] |

| H460 | Non-small Cell Lung Cancer | 34.7 ± 2.5 | [11] |

Experimental Workflow Diagram

Evodiamine

Evodiamine is a quinolone alkaloid that has demonstrated significant anticancer activities, including the induction of apoptosis and inhibition of metastasis.[7][13]

Mechanism of Action

Evodiamine exerts its anticancer effects through the modulation of multiple signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.[7][13] It has been shown to induce apoptosis through both caspase-dependent and -independent mechanisms.[21] Furthermore, evodiamine can inhibit the invasion and metastasis of cancer cells by downregulating the expression of matrix metalloproteinases.[7]

Quantitative Data: IC50 Values

Evodiamine is effective against various cancer cell lines, with IC50 values typically in the low micromolar range.

| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

| B16-F10 | Melanoma (invasion) | 2.4 | [10] |

| LLC | Lewis Lung Carcinoma (invasion) | 4.8 | [10] |

| A549 | Non-small Cell Lung Cancer | 22.44 | [22] |

| LLC | Lewis Lung Carcinoma | 6.86 | [22] |

| U2OS | Osteosarcoma | 6 | [23] |

| MDA-MB-231 | Breast Cancer | 7.86 (as nanoparticles) | [24] |

| MCF-7 | Breast Cancer | 15.36 (as nanoparticles) | [24] |

Signaling Pathway Diagram

Tetrandrine

Tetrandrine, a bisbenzylisoquinoline alkaloid, has shown promise as a chemotherapeutic agent due to its ability to induce apoptosis and inhibit cancer cell proliferation.[25]

Mechanism of Action

Tetrandrine's anticancer effects are associated with the activation of the p38 MAPK signaling pathway, which can lead to apoptosis.[26] It has also been reported to induce G1 cell cycle arrest and to inhibit the Wnt/β-catenin signaling pathway.[27][28] Furthermore, tetrandrine can reverse multidrug resistance in cancer cells, making it a potential candidate for combination therapies.[27]

Quantitative Data: IC50 Values

Tetrandrine exhibits cytotoxic effects against various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

| SUM-149 | Inflammatory Breast Cancer | 15.3 ± 4.1 | [29] |

| SUM-159 | Metaplastic Breast Cancer | 24.3 ± 2.1 | [29] |

| MDA-MB-231 | Breast Cancer | 1.18 (derivative) | [19] |

| PC3 | Prostate Cancer | 1.94 (derivative) | [19] |

| WM9 | Melanoma | 1.68 (derivative) | [19] |

| HEL | Erythroleukemia | 1.57 (derivative) | [19] |

| K562 | Chronic Myelogenous Leukemia | - | [19] |

Signaling Pathway Diagram

Palmatine

Palmatine is a protoberberine alkaloid with demonstrated anticancer activity, particularly against breast cancer cells.[8][29][30][31]

Mechanism of Action

Palmatine inhibits the viability and proliferation of cancer cells in a dose-dependent manner and induces apoptosis.[8][30][31] It has also been shown to act synergistically with conventional chemotherapeutic drugs like doxorubicin.[29][30][31]

Quantitative Data: IC50 Values

Palmatine is effective against breast cancer cell lines in the low microgram per milliliter range.

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference(s) |

| MCF-7 | Breast Cancer | 5.126 - 5.805 | [30] |

| T47D | Breast Cancer | 5.126 - 5.805 | [30] |

| ZR-75-1 | Breast Cancer | 5.126 - 5.805 | [30] |

Logical Relationship Diagram

Emetine

Emetine is an alkaloid that has been investigated for its anticancer properties, primarily due to its potent inhibition of protein synthesis.[24][32]

Mechanism of Action

Emetine exerts its cytotoxic effects by binding to the 40S ribosomal subunit, thereby inhibiting protein biosynthesis.[24][32] This leads to the induction of apoptosis.[24] More recently, it has been shown to also inhibit the Wnt/β-catenin signaling pathway.[33]

Quantitative Data: IC50 Values

Emetine is highly potent, with IC50 values in the nanomolar range for several cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |

| MGC803 | Gastric Cancer | 49.7 | [34] |

| HGC-27 | Gastric Cancer | 24.4 | [34] |

| LNCaP | Prostate Cancer | 31.6 | [31] |

| CWR22Rv1 | Prostate Cancer | 75 | [31] |

| HCT116 | Colon Cancer | 60 | [3] |

Mechanism of Action Diagram

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the anticancer activity of isoquinoline-based compounds.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell lines

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

Isoquinoline compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate overnight.[1]

-

Treat the cells with various concentrations of the isoquinoline compound for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

-

After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[1]

-

Remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines treated with the isoquinoline compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Protocol:

-

Induce apoptosis in cancer cells by treating with the isoquinoline compound for the desired time.

-

Harvest the cells (including floating cells) and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5-10 µL of PI to 100 µL of the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain DNA and analyze the distribution of cells in different phases of the cell cycle by flow cytometry.

Materials:

-

Cancer cell lines treated with the isoquinoline compound

-

Cold 70% ethanol

-

PBS

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Protocol:

-

Harvest treated and control cells and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis

Western blotting is used to detect specific proteins in a cell lysate.

Materials:

-

Treated and untreated cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Imaging system

Protocol:

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C. Examples of antibodies and dilutions:

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an ECL reagent and an imaging system.

-

Quantify the band intensities using densitometry software.

References

- 1. Bcl-2 Monoclonal Antibody (Bcl-2-100) (13-8800) [thermofisher.com]

- 2. Bcl-2 Antibody | Cell Signaling Technology [cellsignal.com]

- 3. researchgate.net [researchgate.net]

- 4. Tetrandrine induces apoptosis and growth suppression of colon cancer cells in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PARP Antibody | Cell Signaling Technology [cellsignal.com]

- 6. Cleaved Caspase-3 (Asp175) Antibody #9661 | Cell Signaling Technology [cellsignal.com]

- 7. Bax Monoclonal Antibody (6A7) (MA5-14003) [thermofisher.com]

- 8. Sanguinarine Suppresses Prostate Tumor Growth and Inhibits Survivin Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bax Polyclonal Antibody (PA5-11378) [thermofisher.com]

- 10. bosterbio.com [bosterbio.com]

- 11. Anti-Cleaved-caspase 3 Antibody (A36278) | Antibodies.com [antibodies.com]

- 12. Sanguinarine chloride induces ferroptosis by regulating ROS/BACH1/HMOX1 signaling pathway in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. PARP1 Monoclonal Antibody (123) (436400) [thermofisher.com]

- 14. Brominated derivatives of noscapine are potent microtubule-interfering agents that perturb mitosis and inhibit cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. bookcafe.yuntsg.com [bookcafe.yuntsg.com]

- 16. novusbio.com [novusbio.com]

- 17. PARP1 Monoclonal Antibody (C-2-10) (MA3-950) [thermofisher.com]

- 18. bosterbio.com [bosterbio.com]

- 19. bosterbio.com [bosterbio.com]

- 20. novusbio.com [novusbio.com]

- 21. Bax Antibody, Novus Biologicals:Antibodies:Primary Antibodies | Fisher Scientific [fishersci.com]

- 22. Palmatine hydrochloride mediated photodynamic inactivation of breast cancer MCF-7 cells: Effectiveness and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Induction of Apoptosis in Human Breast Cancer MCF-7 Cells by a Semi-Synthetic Derivative of Artemisinin: A Caspase-Related Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Pharmacotranscriptomic profiling of resistant triple-negative breast cancer cells treated with lapatinib and berberine shows upregulation of PI3K/Akt signaling under cytotoxic stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 28. Tetrandrine induces early G1 arrest in human colon carcinoma cells by down-regulating the activity and inducing the degradation of G1-S-specific cyclin-dependent kinases and by inducing p53 and p21Cip1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Caspase 3 (Cleaved Asp175) Polyclonal Antibody (PA5-114687) [thermofisher.com]

- 30. Frontiers | Natural products modulating MAPK for CRC treatment: a promising strategy [frontiersin.org]

- 31. Anticancer activities of emetine prodrugs that are proteolytically activated by the prostate specific antigen (PSA) and evaluation of in vivo toxicity of emetine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. Berberine regulates the Notch1/PTEN/PI3K/AKT/mTOR pathway and acts synergistically with 17-AAG and SAHA in SW480 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Emetine, a small molecule natural product, displays potent anti-gastric cancer activity via regulation of multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Architecture of Nature's Medicine Cabinet: A Technical Guide to the Natural Sources and Biosynthesis of Isoquinoline Alkaloids

For Immediate Release

A comprehensive technical guide providing an in-depth exploration of the natural origins and complex biosynthetic pathways of isoquinoline alkaloids. This document is intended for researchers, scientists, and drug development professionals engaged in the study and application of these pharmacologically significant plant secondary metabolites.

Isoquinoline alkaloids represent a vast and structurally diverse class of natural products, with approximately 2,500 identified compounds.[1][2] This group includes some of the most important pharmaceuticals known to medicine, such as the analgesic morphine from Papaver somniferum, the antimicrobial berberine from Berberis species, and the anti-cancer agent noscapine, also from P. somniferum.[3][4] Their profound physiological effects and complex molecular architectures have made them a subject of intense scientific scrutiny for over a century. This guide synthesizes current knowledge on their distribution in the plant kingdom and elucidates the intricate enzymatic machinery responsible for their formation.

Natural Abundance and Distribution

Isoquinoline alkaloids are predominantly found in a select group of plant families, most notably Papaveraceae, Berberidaceae, Menispermaceae, Fumariaceae, and Ranunculaceae.[4] The opium poppy (Papaver somniferum) is arguably the most renowned source, producing a complex mixture of alkaloids including morphine, codeine, thebaine, papaverine, and noscapine.[3][4] Other significant plant sources include members of the Berberis (Barberry) genus, which are rich in berberine, and Sanguinaria canadensis (Bloodroot), which produces sanguinarine and chelerythrine.[1][2] The concentration and composition of these alkaloids can vary significantly between species, cultivars, and even different plant organs, as well as being influenced by environmental conditions and harvest time.[1][5]

Quantitative Overview of Major Isoquinoline Alkaloids in Select Plant Sources

The following tables summarize the quantitative data on the content of key isoquinoline alkaloids from their primary natural sources. These values highlight the variability inherent in natural product yields.

Table 1: Alkaloid Content in Papaver somniferum Capsules (% dry weight)

| Alkaloid | Cultivar/Variety | Content Range (% dry weight) | Reference(s) |

| Morphine | Various Industrial Cultivars | 0.42 - 1.66 | [3] |

| Morphine | Ornamental Cultivars | 0.15 - 0.68 | [6] |

| Codeine | Various Industrial Cultivars | 0.03 - 0.17 | [3] |

| Thebaine | Various Industrial Cultivars | 0.01 - 0.53 | [3] |

| Papaverine | Various Industrial Cultivars | 0.00 - 0.10 | [3] |

| Noscapine (Narcotine) | Various Industrial Cultivars | 0.01 - 0.31 | [3][7] |

Table 2: Berberine Content in Berberis Species (% dry weight)

| Plant Part | Species | Content Range (% dry weight) | Reference(s) |

| Root Bark | B. vulgaris | ~5.0 | [1] |

| Root | B. pseudumbellata | 2.8 (Summer Harvest) | [1] |

| Root | B. aristata | 1.9 (Winter Harvest) | [1] |

| Root | B. aristata | 1.5 - 4.0 | [8] |

Table 3: Sanguinarine and Chelerythrine Content in Sanguinaria canadensis (% of total alkaloids)

| Alkaloid | Plant Part | Content (% of total alkaloids) | Reference(s) |

| Sanguinarine | Rhizome | ~50 | [9] |

| Sanguinarine | Rhizome | 44.8 | [9] |

| Chelerythrine | Rhizome | Present in significant amounts | [2] |

Table 4: Tetrahydropalmatine Content in Corydalis Species (mg/g)

| Alkaloid | Species/Product | Content (mg/g) | Reference(s) |

| Tetrahydropalmatine | C. yanhusuo Dietary Supplements | Highly variable, up to ~5.0 | [10] |

| Total Alkaloids | C. yanhusuo Dietary Supplements | <1.0 to ~11.0 | [10] |

The Biosynthetic Pathway: From Amino Acid to Alkaloid Core

The biosynthesis of isoquinoline alkaloids is a complex, multi-step process that originates from the aromatic amino acid L-tyrosine.[3][11] The pathway can be broadly divided into three main stages: the formation of the primary precursors, the condensation to form the core isoquinoline scaffold, and the subsequent diversification into a wide array of structural classes.

The central pathway begins with the conversion of L-tyrosine into two key building blocks: dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA).[1][2] This involves a series of enzymatic reactions including decarboxylation, hydroxylation, and deamination. The first committed step in the formation of the isoquinoline skeleton is the Pictet-Spengler condensation of dopamine and 4-HPAA, catalyzed by norcoclaurine synthase (NCS), to yield (S)-norcoclaurine.[2] This molecule serves as the universal precursor for the vast majority of isoquinoline alkaloids.

(S)-norcoclaurine then undergoes a series of modifications, including O-methylation, N-methylation, and hydroxylation, to form the pivotal intermediate (S)-reticuline.[12] Key enzymes in this sequence include norcoclaurine 6-O-methyltransferase (6OMT), coclaurine N-methyltransferase (CNMT), and N-methylcoclaurine 3'-hydroxylase (CYP80B1). (S)-Reticuline stands at a critical branch point, from which pathways diverge to produce various alkaloid subtypes, such as morphinans (morphine, codeine), protoberberines (berberine), and benzophenanthridines (sanguinarine). A key enzyme in this divergence is the berberine bridge enzyme (BBE), which converts (S)-reticuline to (S)-scoulerine, the precursor to the protoberberine and benzophenanthridine alkaloids.[11][13]

References

- 1. Berberine: Botanical Occurrence, Traditional Uses, Extraction Methods, and Relevance in Cardiovascular, Metabolic, Hepatic, and Renal Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bloodroot (Sanguinaria canadensis L., Papaveraceae) Enhances Proliferation and Cytokine Production by Human Peripheral Blood Mononuclear Cells in an In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. abis-files.bozok.edu.tr [abis-files.bozok.edu.tr]

- 4. Papaver somniferum - Wikipedia [en.wikipedia.org]

- 5. Berberis Plants—Drifting from Farm to Food Applications, Phytotherapy, and Phytopharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. kirj.ee [kirj.ee]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Antimicrobial Activity, Cytotoxicity and Phytochemical Analysis of Sanguinaria canadensis Native to South Dakota [scirp.org]

- 10. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

- 12. Identification of candidate genes involved in isoquinoline alkaloids biosynthesis in Dactylicapnos scandens by transcriptome analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Isotope effects suggest a stepwise mechanism for Berberine Bridge Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Isoquinoline-6-carbaldehyde in Pharmaceutical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinoline scaffold is a prominent heterocyclic framework deeply embedded in the landscape of medicinal chemistry and natural product synthesis.[1][2] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[3][4] Among the vast array of functionalized isoquinolines, isoquinoline-6-carbaldehyde emerges as a critical pharmaceutical intermediate, offering a versatile platform for the synthesis of complex, biologically active molecules. This technical guide provides an in-depth exploration of the synthesis, properties, and applications of this compound, with a focus on its utility in the development of novel therapeutic agents.

Physicochemical Properties and Characterization

This compound is a solid at room temperature with a melting point of 73–75 °C.[5] Its molecular formula is C₁₀H₇NO, and its molecular weight is 157.17 g/mol . Spectroscopic data is crucial for its identification and quality control.

Table 1: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 10.37 (s, 1H), 9.31 (s, 1H), 8.96 (d, J = 6.0 Hz, 1H), 8.69 (d, J = 6.0 Hz, 1H), 8.20 (t, J = 8.2 Hz, 2H), 7.75 (dd, J = 8.0, 7.3 Hz, 1H)[5] |

| ¹³C NMR (101 MHz, CDCl₃) | δ 192.7, 153.0, 146.4, 140.0, 134.9, 133.4, 130.7, 128.8, 126.7, 117.9[5] |

| Mass Spectrometry (ESI) | m/z calcd for C₁₀H₇NO [M + H]⁺, 158.1; found, 158.0[5] |

Synthesis of this compound

A reliable method for the preparation of this compound involves a three-step synthesis starting from 6-bromoisoquinoline. This process includes a palladium-catalyzed carbonylation, followed by reduction and subsequent oxidation.

Experimental Protocol: Synthesis of this compound

Step A: Synthesis of Methyl isoquinoline-6-carboxylate

-

Dissolve 6-bromoisoquinoline (1 molar equivalent) and sodium acetate (1.3 molar equivalents) in a 1:1 (v/v) mixture of DMF and MeOH.

-

Add a catalytic amount of Pd(OAc)₂ and PPh₃.

-

Heat the mixture to 95–105 °C under a 3 bar CO atmosphere until the reaction is complete.

-

Filter the reaction mixture and concentrate the filtrate.

-

Dissolve the residue in EtOAc and wash with water.

-

Dry the organic layer, concentrate, and purify the product by chromatography to yield methyl isoquinoline-6-carboxylate.[6]

Step B: Synthesis of Isoquinolin-6-ylmethanol

-

To a solution of methyl isoquinoline-6-carboxylate (1 molar equivalent) in an appropriate solvent, add LiAlH₄ (or a suitable reducing agent) portion-wise at a controlled temperature.

-

Stir the reaction mixture until the reduction is complete (monitored by TLC).

-

Carefully quench the reaction with water and filter the mixture.

-

Extract the filtrate with an organic solvent, dry the combined organic layers, and concentrate to obtain isoquinolin-6-ylmethanol.[6]

Step C: Synthesis of this compound

-

Dissolve isoquinolin-6-ylmethanol (1 molar equivalent) and manganese dioxide (1.5 molar equivalents) in THF.

-

Stir the mixture at 50–55 °C for 6–8 hours.

-

After cooling, remove the solvent and add petroleum ether.

-

Filter the mixture and purify the filtrate by chromatography to obtain this compound.

-

An 86% yield of a light yellow solid has been reported for this step.[6]

Role as a Pharmaceutical Intermediate

The aldehyde functionality at the 6-position of the isoquinoline ring is a versatile handle for a variety of chemical transformations, making this compound a valuable building block for the synthesis of diverse pharmacologically active compounds.

Anticancer Agents

Derivatives of isoquinoline-carbaldehydes have shown significant promise as anticancer agents.[7] Thiosemicarbazones derived from isoquinoline-1-carbaldehyde, for instance, have demonstrated potent cytotoxic effects through mechanisms that include the induction of oxidative stress and DNA damage, ultimately leading to apoptosis.[8] Fluorination at the 6-position of the isoquinoline scaffold has been shown to enhance anticancer activity.[8]

Table 2: In Vitro Cytotoxic Activity of Isoquinoline Derivatives

| Compound Class | Specific Derivative | Cancer Cell Line | IC₅₀ (µM) |

| Isoquinoline–hydrazinyl-thiazole hybrids | 2-((isoquinolin-5-ylmethylene)hydrazinyl)-4-(4-methoxyphenyl)thiazole | A549 (Lung) | 1.43 |

| 2-((isoquinolin-5-ylmethylene)hydrazinyl)-4-(4-methylsulfonylphenyl)thiazole | A549 (Lung) | 1.75 | |

| 2-((isoquinolin-5-ylmethylene)hydrazinyl)-4-(3,4-methylenedioxyphenyl)thiazole | A549 (Lung) | 3.93 | |

| Tetrahydroisoquinoline-stilbene derivative | (6,7-dimethoxy-1-(4-nitrophenyl)-3,4-dihydroisoquinolin-2(1H)-yl)(4-styrylphenyl)methanone | A549 (Lung) | 0.025 |

| MCF-7 (Breast) | 0.025 | ||

| HT-29 (Colorectal) | 0.025 | ||

| 5,6-dihydropyrrolo[2,1-a]isoquinoline | 2-morpholinomethyl derivative | P-gp expressing cells | 0.45 |

| Benzo[7][8]imidazo[2,1-a]isoquinolin-6(5H)-one derivative | Methoxy phenylsulfonyl derivative | MGC-803 (Gastric) | 4.0 |

Note: The data presented is for various isoquinoline derivatives to illustrate the potential of the scaffold, not exclusively for derivatives of this compound for which specific public data is limited.

Anti-inflammatory Agents

Isoquinoline derivatives have also been investigated for their anti-inflammatory properties.[9] They have been shown to inhibit the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), interleukin-6 (IL-6), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[9] The mechanism of action often involves the modulation of key inflammatory signaling pathways.

The anti-inflammatory effects of certain isoquinoline derivatives are mediated through the inhibition of the NF-κB and MAPK signaling pathways. Lipopolysaccharide (LPS) activation of Toll-like receptor 4 (TLR4) typically leads to the activation of these pathways, resulting in the transcription of pro-inflammatory genes. Isoquinoline derivatives can interfere with this cascade, reducing the inflammatory response.

Table 3: Anti-inflammatory Activity of Isoquinoline Derivatives

| Compound Class | Activity | IC₅₀ (µM) |

| Chiral pyrazolo isoquinoline derivatives | NO Inhibition (LPS-induced RAW 264.7 cells) | 20.76 - 47.8 |

| Isoquinolinone derivative | iNOS Inhibition | 8.8 |

| Isoindoline hybrids | COX-2 Inhibition | 0.11 - 0.18 |

Note: The data presented is for various isoquinoline derivatives to illustrate the potential of the scaffold.

Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (derived from this compound) and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.[7]

Nitric Oxide (NO) Inhibition Assay (Griess Assay)

-

Cell Culture: Culture macrophages (e.g., RAW 264.7) in a 96-well plate.

-

Treatment: Pre-treat the cells with different concentrations of the test compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce NO production.

-

Incubation: Incubate the cells for 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

-

Absorbance Reading: Measure the absorbance at 540 nm.

-

Calculation: Determine the percentage of NO inhibition compared to the LPS-treated control.[7]

Analytical Methods for Quality Control

High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of pharmaceutical intermediates like this compound.

Experimental Protocol: HPLC Analysis

A reversed-phase HPLC method is suitable for the analysis of moderately polar compounds like this compound.

Table 4: Proposed HPLC Method Parameters

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A gradient or isocratic mixture of acetonitrile and water |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV-Vis detector at a suitable wavelength |

| Injection Volume | 20 µL |

Note: Method validation according to ICH guidelines is essential for ensuring the reliability of the results.

Conclusion

This compound stands as a valuable and versatile intermediate in the realm of pharmaceutical sciences. Its strategic importance lies in the reactive aldehyde group positioned on the privileged isoquinoline scaffold, which allows for the facile synthesis of a diverse array of derivatives. The demonstrated potential of these derivatives as anticancer and anti-inflammatory agents underscores the significance of this compound in modern drug discovery and development. The synthetic and analytical protocols detailed in this guide provide a solid foundation for researchers to explore the full potential of this key building block in the quest for novel and effective therapeutics.

References

- 1. Design, synthesis of novel isoindoline hybrids as COX-2 inhibitors: Anti-inflammatory, analgesic activities and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analytical assessment of a novel RP-HPLC method for the concurrent quantification of selected pharmaceutical drugs levo… [ouci.dntb.gov.ua]

- 3. Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. A novel isoquinoline derivative exhibits anti-inflammatory properties and improves the outcomes of endotoxemia [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Unlocking the Structural Secrets of Novel Isoquinoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. The elucidation of the precise three-dimensional structure of novel isoquinoline derivatives is paramount for understanding their structure-activity relationships (SAR), mechanism of action, and for guiding the development of new therapeutic agents. This in-depth technical guide provides a comprehensive overview of the core analytical techniques, detailed experimental protocols, and data interpretation strategies employed in the structural elucidation of this important class of molecules.

The Analytical Toolkit for Structural Elucidation

The definitive determination of the chemical structure of a novel isoquinoline derivative relies on a synergistic approach, primarily utilizing a triad of powerful analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. Each technique provides unique and complementary information, and their combined application allows for an unambiguous assignment of the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity

NMR spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. For novel isoquinoline derivatives, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically employed.

-

¹H NMR (Proton NMR): This fundamental experiment provides information on the number of different types of protons, their chemical environment (chemical shift), the number of protons of each type (integration), and the connectivity between neighboring protons (spin-spin coupling).

-

¹³C NMR (Carbon NMR): This experiment reveals the number of different types of carbon atoms in the molecule and their chemical environment. It is a crucial complement to ¹H NMR for determining the carbon skeleton.

-

2D NMR Techniques: These experiments provide correlational information between different nuclei, which is essential for assembling the molecular structure. Key 2D NMR experiments for isoquinoline derivatives include:

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) coupling networks, revealing which protons are adjacent to each other.[1]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of protons to their corresponding carbons.[1][2]

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, providing critical information for connecting different fragments of the molecule and establishing the overall connectivity.[1]

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is invaluable for determining the stereochemistry and conformation of the molecule.

-

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is an indispensable technique for determining the molecular weight of a compound with high accuracy and for obtaining information about its structure through fragmentation analysis.[3][4] For novel isoquinoline derivatives, soft ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used to generate intact molecular ions.

-

High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental composition (molecular formula) of the novel compound.[4]

-

Tandem Mass Spectrometry (MS/MS): Involves the selection of the molecular ion, followed by its fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information, as the fragmentation patterns are often characteristic of specific substructures within the isoquinoline scaffold.[4][5] The fragmentation behavior of isoquinoline alkaloids can be systematically studied to identify characteristic neutral losses and fragment ions corresponding to different substitution patterns.[5]

X-ray Crystallography: The Definitive 3D Structure

Single-crystal X-ray crystallography is considered the "gold standard" for structural determination as it provides an unambiguous, high-resolution, three-dimensional model of the molecule as it exists in the solid state.[6][7][8] This technique is particularly powerful for determining the absolute stereochemistry of chiral centers, which is often challenging to establish solely by NMR spectroscopy. The primary prerequisite for this technique is the ability to grow a high-quality single crystal of the novel isoquinoline derivative.[6][9]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the structural elucidation of a novel isoquinoline derivative.

General Workflow for Structural Elucidation

The process of elucidating the structure of a novel isoquinoline derivative typically follows a logical workflow, starting from the isolated and purified compound.

Caption: A logical workflow for the structural elucidation of a novel isoquinoline derivative.

Protocol for NMR Spectroscopy

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

Sample Preparation:

-

Dissolve 5-10 mg of the purified novel isoquinoline derivative in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄). The choice of solvent depends on the solubility of the compound.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. This typically requires a longer acquisition time due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

2D NMR:

-

COSY: Acquire a standard gradient-selected COSY experiment.

-

HSQC: Acquire a gradient-selected HSQC experiment optimized for one-bond J-coupling (typically ~145 Hz).

-

HMBC: Acquire a gradient-selected HMBC experiment optimized for long-range J-couplings (typically 6-10 Hz).

-

NOESY: Acquire a phase-sensitive NOESY experiment with a mixing time appropriate for the size of the molecule (e.g., 300-800 ms).

-

Data Processing and Analysis:

-

Process the acquired data using appropriate NMR software (e.g., MestReNova, TopSpin).

-

Perform Fourier transformation, phase correction, and baseline correction.

-